2-Fluoranthenol 2-Fluoranthenol
Brand Name: Vulcanchem
CAS No.: 85923-82-6
VCID: VC19301080
InChI: InChI=1S/C16H10O/c17-11-8-10-4-3-7-14-12-5-1-2-6-13(12)15(9-11)16(10)14/h1-9,17H
SMILES:
Molecular Formula: C16H10O
Molecular Weight: 218.25 g/mol

2-Fluoranthenol

CAS No.: 85923-82-6

Cat. No.: VC19301080

Molecular Formula: C16H10O

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoranthenol - 85923-82-6

Specification

CAS No. 85923-82-6
Molecular Formula C16H10O
Molecular Weight 218.25 g/mol
IUPAC Name fluoranthen-2-ol
Standard InChI InChI=1S/C16H10O/c17-11-8-10-4-3-7-14-12-5-1-2-6-13(12)15(9-11)16(10)14/h1-9,17H
Standard InChI Key BAEJEVICVJAQME-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=CC=CC4=CC(=CC2=C43)O

Introduction

Chemical and Physical Properties of 2-Fluorophenol

Structural and Thermodynamic Characteristics

2-Fluorophenol consists of a phenol ring substituted with a fluorine atom at the ortho position. The presence of the electronegative fluorine atom significantly influences its electronic structure, acidity, and reactivity. The compound’s density is 1.256 g/mL at 25°C, and it exhibits a refractive index of nD20=1.511n^{20}_D = 1.511 . Its pKa value of 8.73 at 25°C reflects moderate acidity, slightly lower than phenol due to the electron-withdrawing effect of the fluorine substituent .

Table 1: Key Physical Properties of 2-Fluorophenol

PropertyValueSource
Melting Point16.1°C
Boiling Point171–172°C at 741 mmHg
Density (25°C)1.256 g/mL
Refractive Index (nD20n^{20}_D)1.511
Water Solubility (25°C)80.72 g/L
pKa (25°C)8.73

Reactivity and Stability

2-Fluorophenol reacts as a weak organic acid, participating in electrophilic substitution reactions typical of phenolic compounds. It undergoes sulfonation and nitration rapidly, even with dilute nitric acid, generating significant exothermic heat . The compound is incompatible with strong reducing agents (e.g., hydrides, alkali metals) due to the risk of flammable hydrogen gas evolution . Stability is maintained under inert atmospheres, but prolonged exposure to oxidizing agents or light may induce decomposition .

Synthesis and Industrial Production

Conventional Synthetic Routes

The synthesis of 2-fluorophenol is achieved through directed ortho-fluorination of phenol derivatives. A notable method involves the fluorination of o-nitrophenol followed by catalytic reduction, as reported in Tetrahedron (1996) . Alternative pathways include:

  • Pd-catalyzed cross-coupling: Utilizing arylboronic acids and iodinated precursors under Suzuki–Miyaura conditions, though this method is more commonly applied to polycyclic systems like fluoranthene .

  • Hydroxylation of fluorobenzenes: Direct introduction of hydroxyl groups via radical intermediates, optimized for regioselectivity .

Purification and Scalability

Industrial-scale purification involves fractional distillation under reduced pressure to isolate 2-fluorophenol from byproducts . For laboratory use, gas chromatography or recrystallization from inert solvents ensures high purity (>99%) .

Biomedical and Industrial Applications

Role in Parkinson’s Disease Research

2-Fluorophenol acts as a competitive inhibitor of tyrosine hydroxylase, the enzyme responsible for converting L-tyrosine to L-DOPA . By modulating catecholamine synthesis, it serves as a tool compound for studying dopaminergic pathways in Parkinson’s disease models .

Microbial Metabolism Studies

Certain bacterial strains, including Pseudomonas spp., utilize 2-fluorophenol as a sole carbon source, enabling research into microbial degradation pathways for environmental bioremediation .

Environmental Degradation and Bioremediation

Fungal Degradation Mechanisms

The brown-rot fungus Gloeophyllum striatum degrades 2-fluorophenol extracellularly via hydroxyl radical-mediated defluorination . Key metabolites include 3-fluorocatechol and catechol, with approximately 50% fluoride ion release under iron-rich conditions . Defluorination is inhibited by radical scavengers (e.g., mannitol) and enhanced by artificial iron chelators like nitrilotriacetic acid .

Table 2: Degradation Products of 2-Fluorophenol by G. striatum

MetaboliteYield (% Theoretical Fluoride)Conditions
3-Fluorocatechol30%Iron-rich medium
Catechol20%Iron-rich medium
Fluoride ions50%Cell-free supernatant

Abiotic Degradation Pathways

Photolytic and oxidative degradation in aqueous systems generates fluorinated quinones, which are persistent in anaerobic environments but readily mineralized under UV irradiation .

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